
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione, also known as HMTQ, is a synthetic compound with a molecular formula C17H19NOS. It belongs to the class of quinazoline derivatives and has shown promising results in scientific research applications. In
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Research has explored derivatives of tetrahydroquinazoline for their antimicrobial and anti-inflammatory properties. For instance, derivatives have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans, showing potent antibacterial activity. Some compounds also demonstrated good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats, highlighting their potential in developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Anticancer Agents
Another study focused on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The compounds synthesized maintained the tetrahydroisoquinoline moiety with modifications on the phenyl ring, which were then evaluated for their in vitro anticancer activity on breast cancer cell lines. The findings suggest that these derivatives could be excellent candidates as potential pharmaceutical agents due to their potent cytotoxicity (Redda et al., 2010).
Neuroprotective Effects
The neuroprotective effects of tetrahydroisoquinoline derivatives have also been investigated. A study examining 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) found it to exert neuroprotective action against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. This research raises the possibility of using such compounds as lead compounds for developing new agents to treat neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).
properties
IUPAC Name |
1-(2-hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-6-8-13(9-7-12)16-18-17(21)14-4-2-3-5-15(14)19(16)10-11-20/h6-9,20H,2-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMTCFOMMBRLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCO)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


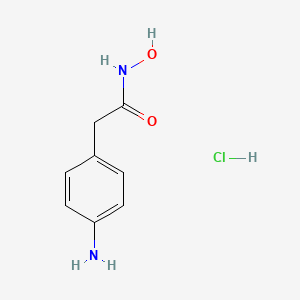
![4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2379869.png)
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2379870.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)
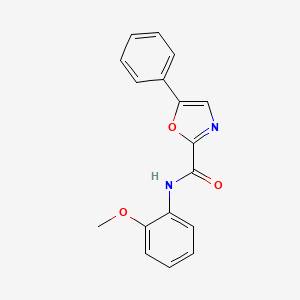
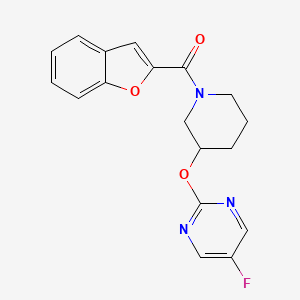

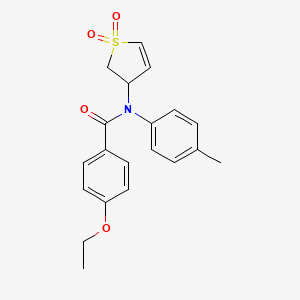

![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)
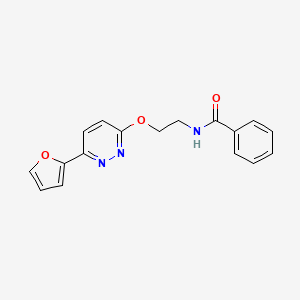
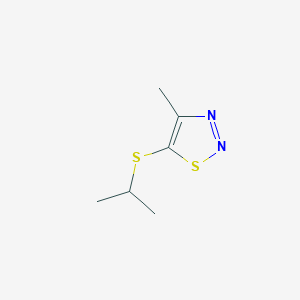
![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)